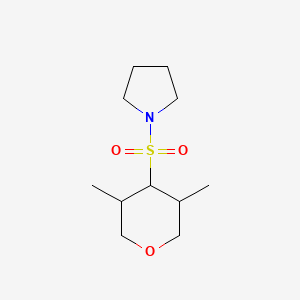
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring, a piperidine moiety, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Piperidine Moiety: Piperidine can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions could target the cyclopropane ring or the piperidine nitrogen.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to dealkylated products.
Wissenschaftliche Forschungsanwendungen
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and trifluoromethyl groups can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may confer rigidity to the molecule, affecting its binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(piperidin-4-ylmethyl)-N-methylcyclopropanamine
- N-(piperidin-4-ylmethyl)-N-ethylcyclopropanamine
- N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclobutanamine
Uniqueness
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group.
Eigenschaften
Molekularformel |
C10H17F3N2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15(9-1-2-9)7-8-3-5-14-6-4-8/h8-9,14H,1-7H2 |
InChI-Schlüssel |
HVTBDRWUHQLIEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(CC2CCNCC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)


![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)

![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)

